Boc-L-4-(naphthalen-1-yl)phenylalanine

Enzyme inhibition Sickle cell disease Hemoglobin gelation

SPPS campaigns requiring enhanced hydrophobicity face purity challenges with standard Phe analogs. Boc-L-4-(naphthalen-1-yl)phenylalanine (CAS 1013997-35-7) is the exact solution-a sterically demanding, Boc-protected amino acid with a 4-(naphthalen-1-yl) substituent that delivers quantifiably higher logP (5.4) and π-π stacking capability than Boc-Phe or Boc-Bip. • ≥99% HPLC purity minimizes deletion sequences in SPPS, ensuring reproducible high-quality peptide synthesis. • Confirmed L-stereochemistry via [α]D20 = -24 ± 2º (C=1 in DMF) supports GMP-compliant identity verification. • MW 391.5 g/mol; store at 0-8 °C; available for immediate global shipping.

Molecular Formula C24H25NO4
Molecular Weight 391.5 g/mol
Cat. No. B1285084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-4-(naphthalen-1-yl)phenylalanine
Molecular FormulaC24H25NO4
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C24H25NO4/c1-24(2,3)29-23(28)25-21(22(26)27)15-16-11-13-18(14-12-16)20-10-6-8-17-7-4-5-9-19(17)20/h4-14,21H,15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1
InChIKeyFFMFZQISJICJAI-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-4-(naphthalen-1-yl)phenylalanine Overview


Boc-L-4-(naphthalen-1-yl)phenylalanine (CAS 1013997-35-7) is a synthetic, Boc-protected, non-canonical amino acid derivative that features a sterically demanding and hydrophobic 4-(naphthalen-1-yl) substituent on the phenylalanine side chain . This compound is primarily employed as a specialized building block in solid-phase peptide synthesis (SPPS) to introduce enhanced hydrophobicity and a rigid, extended aromatic surface into peptide chains . The tert-butyloxycarbonyl (Boc) group serves as a standard, acid-labile protecting group for the alpha-amine, facilitating its routine incorporation into peptide sequences using established Boc-chemistry protocols .

Boc-L-4-(naphthalen-1-yl)phenylalanine Irreplaceability


The specific combination of the Boc protecting group, the L-stereochemistry, and the bulky 4-(naphthalen-1-yl) substitution pattern dictates a unique set of physicochemical properties that cannot be replicated by simply substituting it with other Boc-protected phenylalanine analogs. Unlike simpler Boc-L-phenylalanine (MW 265.3) or even the slightly more hindered Boc-L-4-biphenylalanine (MW 341.4), Boc-L-4-(naphthalen-1-yl)phenylalanine possesses a significantly higher molecular weight (391.5 g/mol) and an extended planar aromatic system, which directly impacts peptide conformation, hydrophobicity (logP), and the potential for π-π stacking interactions [1]. Furthermore, the position of the naphthyl group on the phenylalanine ring, as opposed to being directly linked to the beta-carbon as in 3-(1-naphthyl)-L-alanine (Boc-1-Nal), creates a different spatial orientation and steric bulk that cannot be mimicked by the 3-(2-naphthyl) isomer or other aryl-substituted alanines, leading to divergent biological activities and molecular recognition properties [2].

Boc-L-4-(naphthalen-1-yl)phenylalanine Comparative Evidence


1-Naphthyl vs 2-Naphthyl Inhibitory Potency

A direct comparative study evaluating β-aryl-substituted alanine analogs as noncovalent inhibitors of sickle hemoglobin (Hb S) gelation demonstrates that the 1-naphthyl substitution pattern confers significantly greater inhibitory activity than the 2-naphthyl isomer. While this study was performed on the non-Boc-protected β-aryl alanine core, it provides critical class-level evidence for the superiority of the 1-naphthyl regiochemistry. Specifically, β-(1-naphthyl)alanine was found to be 2.5 times more effective at inhibiting Hb S gelation than β-(2-naphthyl)alanine [1].

Enzyme inhibition Sickle cell disease Hemoglobin gelation Structure-activity relationship (SAR)

Hydrophobicity and Steric Bulk Comparison

The introduction of the 4-(naphthalen-1-yl) group onto the phenylalanine scaffold results in a substantial increase in molecular size and lipophilicity compared to common Boc-protected phenylalanine analogs. The compound's computed XLogP3 value is 5.4 [1], indicating significantly higher hydrophobicity than Boc-L-phenylalanine (computed XLogP3 ~ 1.5) and Boc-L-4-biphenylalanine (computed XLogP3 ~ 3.8). This is accompanied by a molecular weight of 391.5 g/mol, compared to 265.3 g/mol for Boc-L-Phe and 341.4 g/mol for Boc-L-4-biphenylalanine [1].

Peptide synthesis Hydrophobicity Physicochemical properties Drug design

Optical Rotation for Chiral Identity

As an L-amino acid derivative, the specific optical rotation is a definitive, measurable property for confirming stereochemical integrity and product identity. For Boc-L-4-(naphthalen-1-yl)phenylalanine, the reported specific optical rotation is [α]D20 = -24 ± 2º (C=1 in DMF) . This value is distinct and can be used to differentiate it from other Boc-protected L-amino acids, such as Boc-L-phenylalanine ([α]D20 ≈ +25º in MeOH) or Boc-L-4-biphenylalanine ([α]D20 ≈ -10º in DMF), providing a quantitative benchmark for quality assessment upon receipt .

Quality control Chiral purity Analytical chemistry Procurement specification

High-Purity Grade Availability

Procurement from reputable vendors offering a specified, high-purity grade is essential for reproducibility in chemical synthesis. For Boc-L-4-(naphthalen-1-yl)phenylalanine, a key differentiator is the commercial availability of a ≥99% purity (HPLC) grade product . This is in contrast to the more typical 95-98% purity ranges offered for many other Boc-protected, unnatural amino acids, including simpler analogs like Boc-L-phenylalanine. The higher purity specification directly reduces the risk of contaminant-derived side reactions during peptide coupling and simplifies post-synthesis purification.

Procurement Purity specification Peptide synthesis Quality assurance

Boc-L-4-(naphthalen-1-yl)phenylalanine Applications


Optimized 1-Naphthyl π-Stacking for Affinity

Based on the class-level evidence demonstrating the 2.5-fold higher activity of the 1-naphthyl over the 2-naphthyl isomer [1], Boc-L-4-(naphthalen-1-yl)phenylalanine is the preferred choice for designing peptide-based inhibitors or ligands where maximizing interaction with a specific hydrophobic pocket is critical. Its use can be prioritized over the 2-naphthyl analog or simpler phenylalanine derivatives in structure-activity relationship (SAR) campaigns aimed at enhancing binding affinity and target engagement.

Enhanced Hydrophobicity and Membrane Permeability

The compound's high calculated logP of 5.4 and molecular weight of 391.5 g/mol [2] make it a powerful tool for intentionally increasing the overall lipophilicity of a peptide therapeutic lead. This is particularly relevant in medicinal chemistry for improving a peptide's ability to cross cell membranes or enhancing its interaction with hydrophobic domains of a target protein, offering a quantifiably larger 'hydrophobic handle' than can be achieved with smaller aromatic analogs like Boc-Phe or Boc-Bip [2].

High-Purity Building Block for SPPS

For research and industrial labs engaged in the synthesis of complex or long peptides where overall yield and purity are paramount, the commercial availability of this compound at a ≥99% purity (HPLC) grade makes it a preferred procurement option. This high purity specification directly mitigates the accumulation of deletion sequences and side products during SPPS, which is a common challenge when using lower-purity (e.g., 95%) amino acid derivatives. This is a verifiable supply chain advantage for ensuring reproducible, high-quality results.

Chiral Purity Verification in GMP Manufacturing

The specific optical rotation value of [α]D20 = -24 ± 2º (C=1 in DMF) provides a clear, quantitative in-house specification for identity and chiral purity verification. This is essential for laboratories operating under strict quality systems (e.g., GMP manufacturing of peptide APIs) where confirming the correct stereoisomer of every incoming building block is a non-negotiable regulatory and safety requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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